molecular formula C6H13NS B13495935 5,5-Dimethylthiolan-3-amine

5,5-Dimethylthiolan-3-amine

Cat. No.: B13495935
M. Wt: 131.24 g/mol
InChI Key: QNYDGBPGJHCPDX-UHFFFAOYSA-N
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Description

5,5-Dimethylthiolan-3-amine is an organic compound with the molecular formula C5H11NS It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylthiolan-3-amine typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable precursor, such as 2,2-dimethyl-1,3-propanedithiol, under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, the thiolane ring can be reacted with ammonia or an amine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a suitable catalyst, the precursor compounds can be hydrogenated to form the desired amine.

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing production time.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylthiolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

    Nucleophiles: Ammonia (NH3) or primary amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted amines.

Scientific Research Applications

5,5-Dimethylthiolan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethylthiolan-3-amine involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity and signaling pathways.

    Redox Reactions: The compound can participate in redox reactions, affecting cellular oxidative states.

Comparison with Similar Compounds

Similar Compounds

    5-Methylthiolan-3-amine: Similar structure but with one less methyl group.

    5,5-Dimethylthiolan-2-amine: Similar structure but with the amino group at a different position.

    Thiolan-3-amine: Lacks the methyl groups present in 5,5-Dimethylthiolan-3-amine.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

5,5-dimethylthiolan-3-amine

InChI

InChI=1S/C6H13NS/c1-6(2)3-5(7)4-8-6/h5H,3-4,7H2,1-2H3

InChI Key

QNYDGBPGJHCPDX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CS1)N)C

Origin of Product

United States

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